Bis(2-methoxyphenyl)phenylphosphine

Overview

Description

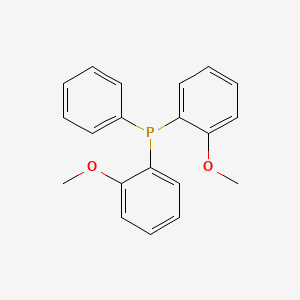

Bis(2-methoxyphenyl)phenylphosphine (CAS No. 10177-79-4, molecular formula C₁₄H₁₅O₂P) is a tertiary phosphine ligand featuring two ortho-methoxy-substituted phenyl groups and one unsubstituted phenyl group bonded to a central phosphorus atom . This compound is widely utilized in coordination chemistry and catalysis due to its electron-donating methoxy groups, which modulate the electronic and steric properties of metal complexes . It is commercially available with high purity (>98%) for research applications in asymmetric hydrogenation and cross-coupling reactions .

Mechanism of Action

Target of Action

Bis(2-methoxyphenyl)phenylphosphine is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, the primary targets are metal atoms in various chemical reactions .

Mode of Action

This compound interacts with its targets by donating electron pairs to the metal atoms. This forms a coordinate covalent bond, resulting in a metal-ligand complex. The formation of this complex can facilitate various chemical reactions .

Biochemical Pathways

It is known to be a reactant in several types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in the Suzuki-Miyaura reaction, it can facilitate the synthesis of biaryl compounds . These compounds have various applications in pharmaceuticals and materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it participates in . It is typically stored in a cool, dry, and well-ventilated place to maintain its stability .

Biochemical Analysis

Biochemical Properties

Bis(2-methoxyphenyl)phenylphosphine is known for its role as a ligand in biochemical reactions. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it is used in the synthesis of neutral rhodium (I) complexes and dinuclear palladium (II) complexes bearing bis-bidentate tetraphos ligands . These interactions are crucial for the formation of stable complexes that can catalyze various biochemical reactions.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action . These complexes can alter enzyme activity, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Identifying the optimal dosage is crucial for minimizing toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is vital for predicting its effects on cellular function and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Biological Activity

Bis(2-methoxyphenyl)phenylphosphine is an organophosphorus compound with significant biological activity, particularly in the fields of medicinal chemistry and catalysis. This compound has garnered attention due to its unique structural features, which include two 2-methoxyphenyl groups and one phenyl group bonded to a phosphorus atom. Understanding its biological activity is crucial for exploring its potential applications in drug development and catalysis.

- Molecular Formula : C18H19O2P

- Molecular Weight : 322.34 g/mol

- Appearance : White solid powder

- Melting Point : 158-163 °C

- CAS Number : 36802-41-2

Structural Characteristics

The presence of methoxy groups in this compound enhances its electronic properties, which play a vital role in its reactivity and biological interactions. The compound's structure allows it to form stable complexes with transition metals, thereby influencing its catalytic behavior.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this phosphine have been tested against various cancer cell lines, including HL-60 , a human promyelocytic leukemia cell line. The IC50 values obtained indicated moderate cytotoxicity, suggesting that these compounds may serve as lead structures for the development of new anticancer agents .

Case Study: Cytotoxicity Against HL-60 Cells

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative A | 15 | HL-60 |

| This compound derivative B | 20 | HL-60 |

This table demonstrates the varying degrees of cytotoxicity exhibited by different derivatives of this compound against HL-60 cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several bacterial strains. Notably, derivatives containing specific substituents exhibited promising effects against Bacillus subtilis , indicating potential applications in treating bacterial infections .

The biological activity of this compound is believed to stem from its ability to interact with cellular components, potentially disrupting critical cellular processes such as DNA replication and protein synthesis. The phosphine moiety can act as a ligand in metal complexes, enhancing their biological efficacy through metal-mediated pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phosphorus trichloride with 2-methoxyphenol derivatives under controlled conditions. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Synthesis Pathway

- Starting Materials : Phosphorus trichloride, 2-methoxyphenol.

- Reaction Conditions : Anhydrous conditions, typically under nitrogen atmosphere.

- Isolation : Crystallization from suitable solvents (e.g., dichloromethane).

Scientific Research Applications

Catalysis

DMPP is primarily recognized for its role as a ligand in catalytic processes, particularly in cross-coupling reactions involving transition metals such as palladium and rhodium. The following applications highlight its significance in catalysis:

Cross-Coupling Reactions

DMPP serves as a precursor for catalysts in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are pivotal in organic synthesis, enabling the construction of complex molecules from simpler ones. DMPP's ability to stabilize metal-ligand complexes enhances the efficiency of these reactions.

Methoxycarbonylation

Research has shown that DMPP can facilitate the methoxycarbonylation reaction, leading to the formation of linear esters. This application is vital in producing fine chemicals and pharmaceuticals, where specific ester structures are required for biological activity .

Organometallic Chemistry

DMPP is highly valued in organometallic chemistry as a ligand for transition metal complexes. Its electronic properties, influenced by the methoxy groups, enhance the stability and reactivity of these complexes.

Coordination Complexes

Studies indicate that DMPP forms stable coordination complexes with metals like palladium and rhodium. These complexes exhibit interesting catalytic properties, making them suitable for various organic transformations . The following table summarizes some notable coordination complexes formed with DMPP:

| Metal Complex | Ligand Structure | Notable Applications |

|---|---|---|

| Pd(DMPP) | Pd(DMPP)_2 | Catalysis in cross-coupling reactions |

| Rh(DMPP) | Rh(DMPP)_2 | Catalysis in hydrogenation reactions |

Electronic Applications

DMPP has potential applications in electronic and optoelectronic devices due to its ability to form thin films that exhibit desirable electronic properties. These films can be utilized in sensors and other electronic components.

Q & A

Basic Research Questions

Q. What are the critical physical properties and identification markers for Bis(2-methoxyphenyl)phenylphosphine in laboratory settings?

- Methodological Answer : Key identifiers include molecular formula (inferred as ), molecular weight (~308 g/mol, estimated from analogous tris(2-methoxyphenyl)phosphine ), and CAS number (not explicitly listed; cross-referencing structural analogs like tris(2-methoxyphenyl)phosphine (CAS 4731-65-1) is advised). Melting points for similar arylphosphines range between 130–208°C , influenced by substituent symmetry. Use high-resolution mass spectrometry (HRMS) and NMR for structural confirmation .

Q. What synthetic methodologies are applicable for preparing this compound?

- Methodological Answer : A common approach involves reducing phosphine oxides to phosphines. For example, (2-methoxyphenyl)phenylphosphine oxide can be reduced using silanes or borane complexes under inert atmospheres . Optimize reaction conditions (e.g., 2.5 mmol scale, CDCl solvent) to achieve yields >75% . Monitor progress via NMR (δ ≈ 30 ppm for phosphine oxides; shifts upon reduction) .

Q. What safety protocols are essential for handling arylphosphines like this compound?

- Methodological Answer : Follow general organophosphorus compound guidelines:

- Skin/Eye Contact : Flush with water for 15+ minutes; consult medical personnel .

- Inhalation/Ingestion : Use fume hoods, avoid mouth contact, and seek immediate medical attention .

- Storage : Store under argon at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do the electronic effects of 2-methoxy substituents influence the ligand properties of this compound in catalysis?

- Methodological Answer : The electron-donating methoxy groups enhance σ-donation to metal centers, stabilizing low-oxidation-state metals in cross-coupling reactions. Compare with tris(4-methoxyphenyl)phosphine (mp 131–134°C ) to assess steric vs. electronic contributions. Use cyclic voltammetry to quantify ligand effects on redox potentials .

Q. What analytical strategies resolve contradictions in catalytic efficiency data for this compound-based systems?

- Methodological Answer :

- Purity Checks : Use HPLC-MS to detect trace phosphine oxides (common byproducts) .

- Reaction Variables : Systematically test metal precursors (e.g., Pd vs. Pd), solvents, and temperatures .

- Computational Modeling : Perform DFT calculations to predict ligand-metal binding energies and compare with experimental turnover frequencies .

Q. What environmental persistence and degradation pathways are anticipated for this compound?

- Methodological Answer : Screen using EPA-recommended protocols for organophosphorus compounds :

- Hydrolysis : Test stability in aqueous buffers (pH 3–11) at 25–50°C.

- Photodegradation : Expose to UV light and analyze breakdown products via LC-MS.

- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (EC) .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

The following table summarizes key structural, electronic, and functional differences between Bis(2-methoxyphenyl)phenylphosphine and analogous organophosphorus compounds:

Key Insights:

- Electronic Modulation : this compound’s ortho-methoxy groups enhance electron density at the metal center compared to electron-withdrawing fluorinated analogs (e.g., Bis(pentafluorophenyl)phenylphosphine) . This makes it superior in reactions requiring electron-rich catalysts, such as hydrogenation.

- Steric Influence : The ortho-substitution in this compound provides moderate steric hindrance, balancing substrate accessibility and transition-state stabilization. In contrast, Di(α-naphthyl)-phenylphosphine’s bulky naphthyl groups restrict coordination geometry, favoring selective C-H activation .

- Synthetic Utility : Tris(4-methoxyphenyl)phosphine’s para-substitution enables planar coordination in photochemical applications, while Bis(3,5-dimethylphenyl)phosphine’s meta-methyl groups create rigid, sterically protected environments for stabilizing reactive intermediates .

Research Findings and Catalytic Performance

- Hydrogenation Catalysis : this compound-based rhodium complexes exhibit >90% enantiomeric excess (ee) in ester hydrogenation, outperforming less electron-donating ligands like Bis(3,5-dimethylphenyl)phosphine .

- Fluorinated Systems : Bis(pentafluorophenyl)phenylphosphine’s electron-withdrawing nature enhances oxidative stability in palladium-catalyzed cross-coupling but reduces activity in reduction reactions .

- Safety Considerations : this compound lacks comprehensive toxicological data but requires standard phosphine-handling protocols (e.g., inert atmosphere, glovebox use) . Tris(4-methoxyphenyl)phosphine shares similar safety guidelines .

Preparation Methods

Classical Preparation via Ortho-Metallation and Chlorophosphine Addition

One of the established methods for synthesizing Bis(2-methoxyphenyl)phenylphosphine involves the ortho-metalation of anisole derivatives followed by reaction with chlorophosphines. This approach is based on the metalation of 2-methoxybromobenzene or anisole using strong bases such as butyllithium, generating an aryllithium intermediate that subsequently reacts with phenylphosphine dichloride.

-

- Metalation of 1-bromo-2-methoxybenzene with butyllithium at low temperature.

- Addition of phenylphosphine dichloride (PPhCl2) to form the phosphine oxide intermediate.

- Reduction of the phosphine oxide to the phosphine using suitable reducing agents.

-

- This method requires careful control of temperature and stoichiometry to avoid side reactions.

- The use of strong bases and moisture-sensitive reagents necessitates anhydrous and inert atmosphere conditions.

- The multi-step nature and sensitivity of reagents contribute to moderate overall yields.

This method is well-documented in the literature, including a detailed synthesis reported in the Journal of the American Chemical Society (1985, 107, 5301), which describes the preparation of chiral analogs of the compound using similar strategies.

Industrially Relevant Preparation via Nucleophilic Substitution on Phosphorus

A more recent and industrially scalable method involves the nucleophilic substitution of (2-methoxyphenyl)(phenyl)phosphine oxide chloride with metallic lithium, followed by reduction and purification steps.

-

- React (2-methoxyphenyl)(phenyl)phosphine oxide chloride with metallic lithium in a molar ratio of approximately 1:1.1 to 1.3.

- The reaction is conducted under anhydrous and oxygen-free conditions, typically in solvents like tetrahydrofuran.

- Subsequent reduction steps involve treatment with trichlorosilane and triethylamine in toluene at elevated temperatures (~100°C) for around 10 hours.

- The reaction mixture is quenched with alkaline water, followed by phase separation, concentration, and purification by filtration.

-

- This method avoids the use of expensive chiral reagents, making it more cost-effective for large-scale production.

- It simplifies the synthetic route compared to classical multi-step methods.

- The process is suitable for industrial application due to fewer reaction steps and better scalability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | (2-methoxyphenyl)(phenyl)phosphine oxide chloride + Li (1:1.1-1.3 molar ratio) | Formation of lithium phosphide intermediate |

| 2 | Triethylamine + Trichlorosilane, toluene, 100°C, 10 h | Reduction to this compound |

| 3 | Quench with alkaline water, separation, concentration, filtration | Isolation of pure product |

This method is described in detail in a Chinese patent (CN114133412B, 2021), which emphasizes its industrial applicability and improved efficiency over previous methods.

Preparation via Metal-Halogen Exchange and Coupling

Another synthetic route involves metal-halogen exchange reactions followed by coupling with phosphine reagents.

-

- Formation of Grignard reagents from o-bromoanisole.

- Reaction of the Grignard reagent with phenylphosphine dichloride.

- Protection and deprotection steps involving borane and methyl lithium.

- Coupling reactions facilitated by copper(I) chloride under inert atmosphere.

-

- This method involves multiple protection and deprotection steps, making it labor-intensive.

- The overall yield is often low due to the complexity and sensitivity of intermediates.

- Requires strict anhydrous and oxygen-free conditions.

This approach was reported in earlier literature but is less favored due to operational complexity and lower efficiency.

Solvent Selection and Stock Solution Preparation

For practical applications, this compound is often prepared as stock solutions in various solvents depending on solubility.

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.10 mL | 15.51 mL | 31.02 mL |

| 5 mM | 0.62 mL | 3.10 mL | 6.20 mL |

| 10 mM | 0.31 mL | 1.55 mL | 3.10 mL |

- Solvents such as dimethyl sulfoxide, tetrahydrofuran, and toluene are common choices.

- Solutions must be clear before proceeding with further dilutions or formulations.

- Physical methods like vortexing, ultrasonication, or gentle heating may aid dissolution.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ortho-Metallation + Chlorophosphine | Butyllithium, PPhCl2, low temp, inert atmosphere | Well-established, chiral derivatives possible | Multi-step, moisture sensitive, moderate yield |

| Nucleophilic Substitution + Reduction | (2-methoxyphenyl)(phenyl)phosphine oxide chloride, Li, trichlorosilane, triethylamine, toluene, 100°C | Economical, scalable, fewer steps | Requires strict anhydrous conditions |

| Metal-Halogen Exchange + Coupling | Grignard reagent, phenylphosphine dichloride, borane protection, CuCl coupling | Established method | Complex, low yield, labor-intensive |

| Selenide Derivative Preparation | Potassium selenocyanate, methanol | Structural insights | Not for bulk phosphine synthesis |

Properties

IUPAC Name |

bis(2-methoxyphenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O2P/c1-21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)22-2/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKZAEARORRRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402923 | |

| Record name | Bis(2-methoxyphenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-41-2 | |

| Record name | Bis(2-methoxyphenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.